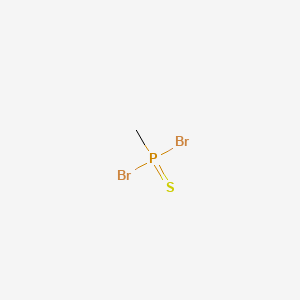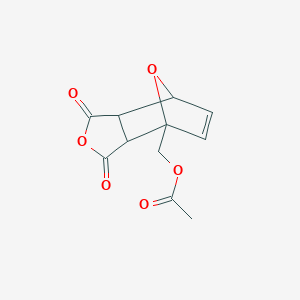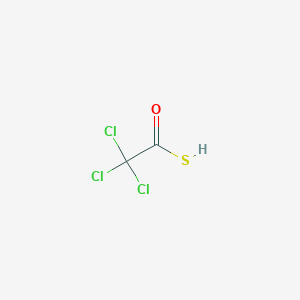![molecular formula C26H36N2O4 B14727487 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone CAS No. 6626-74-0](/img/structure/B14727487.png)
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the pyrrolo[3,4-f]isoindole family, which is characterized by a fused ring system that includes both pyrrole and isoindole units. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-ethylhexylamine with a suitable isoindole derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper mixing and reaction kinetics .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Applications De Recherche Scientifique
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: Similar structure but with pyridin-3-yl groups instead of 2-ethylhexyl groups.
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: Contains benzyl groups instead of 2-ethylhexyl groups.
2,6-Bis(4-hydroxy-phenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone: Features hydroxy-phenyl groups.
Uniqueness
The presence of 2-ethylhexyl groups in 2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone enhances its solubility and processability compared to similar compounds. This makes it particularly useful in applications where these properties are critical, such as in the development of organic semiconductors and photovoltaic materials .
Propriétés
Numéro CAS |
6626-74-0 |
|---|---|
Formule moléculaire |
C26H36N2O4 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2,6-bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C26H36N2O4/c1-5-9-11-17(7-3)15-27-23(29)19-13-21-22(14-20(19)24(27)30)26(32)28(25(21)31)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
Clé InChI |
AIWVTMBIGBVWSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
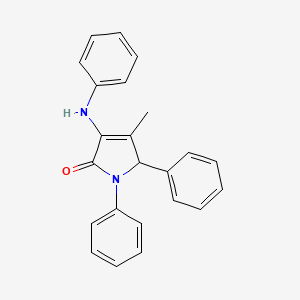
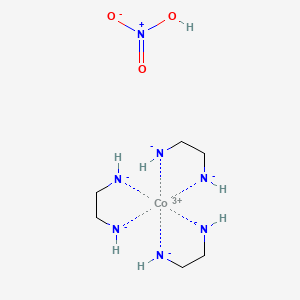
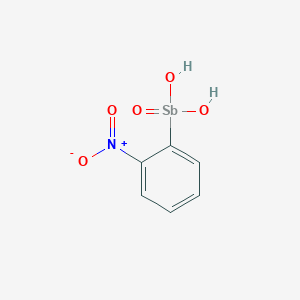
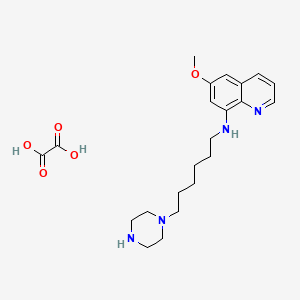
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
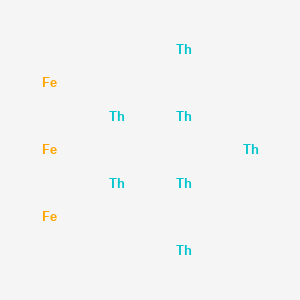
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
